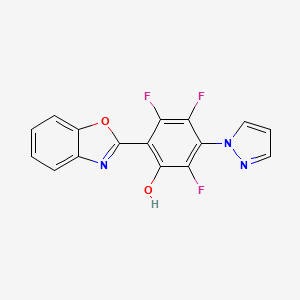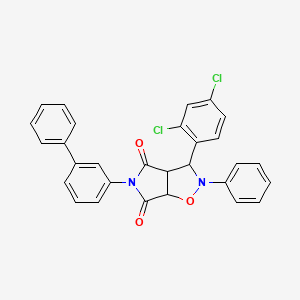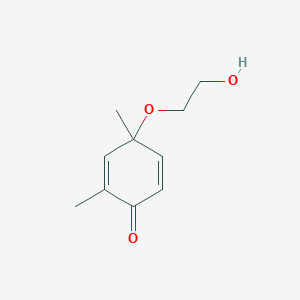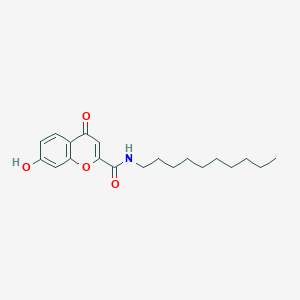![molecular formula C16H24N2O B15172694 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide CAS No. 919800-07-0](/img/structure/B15172694.png)
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a cyclopentylmethylamino group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, benzoyl chloride, is reacted with an appropriate amine to form the benzamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Substitution with Cyclopentylmethylamine: The benzamide core is then reacted with cyclopentylmethylamine under suitable conditions to introduce the cyclopentylmethylamino group. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of the Isopropyl Group: The final step involves the introduction of the isopropyl group through a Friedel-Crafts alkylation reaction. This reaction is typically carried out using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide can undergo oxidation reactions, particularly at the cyclopentylmethylamino group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl group of the benzamide core.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclopentylmethyl)-N-(propan-2-yl)benzamide: Similar structure but lacks the amino group.
3-[(Cyclopentylmethyl)amino]-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide is unique due to the presence of both the cyclopentylmethylamino group and the isopropyl group on the benzamide core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
919800-07-0 |
|---|---|
Molekularformel |
C16H24N2O |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
3-(cyclopentylmethylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18-16(19)14-8-5-9-15(10-14)17-11-13-6-3-4-7-13/h5,8-10,12-13,17H,3-4,6-7,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
NTGRDYBXEBBQCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NCC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15172622.png)
![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)

![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)

![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)

![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
